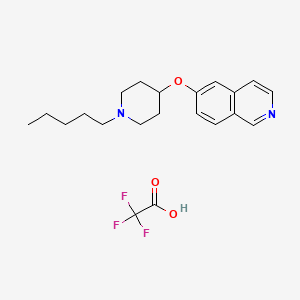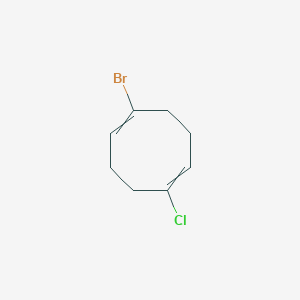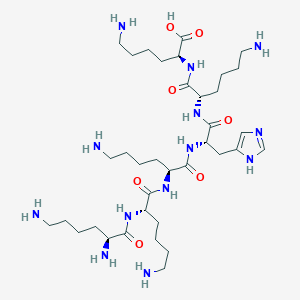
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is a peptide composed of multiple lysine and histidine residues Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it Histidine is also an essential amino acid, particularly important in the growth and repair of tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine and L-histidine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups with appropriate activation.
Major Products Formed
Oxidation: Oxidized peptide with modified histidine residue.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Aplicaciones Científicas De Investigación
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- has various scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing and tissue repair.
Industry: Use in the production of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their activity and function. The presence of multiple lysine residues allows for strong electrostatic interactions with negatively charged molecules, while the histidine residue can participate in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A peptide with only lysine residues.
L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-: A peptide with only histidine residues.
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-: A peptide with lysine and arginine residues.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is unique due to the combination of lysine and histidine residues, which provides a balance of electrostatic interactions and catalytic potential. This combination makes it particularly useful in applications requiring both strong binding and enzymatic activity.
Propiedades
Número CAS |
835632-59-2 |
|---|---|
Fórmula molecular |
C36H69N13O7 |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
AVMUUTCJBHJFAI-WPMUBMLPSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
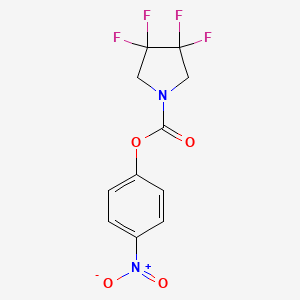

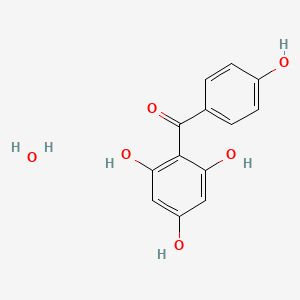
![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
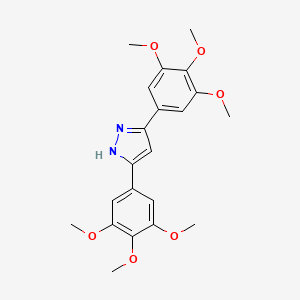
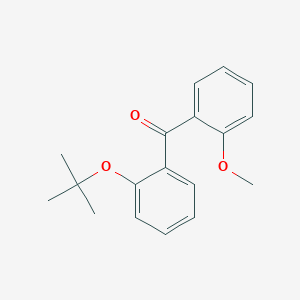
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)
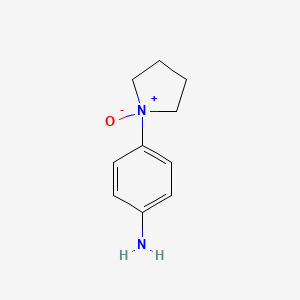
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

